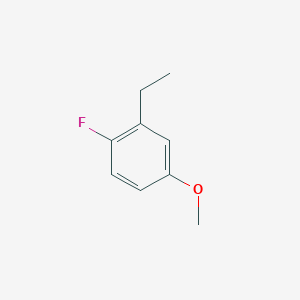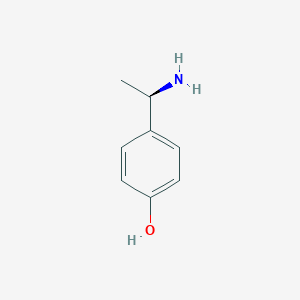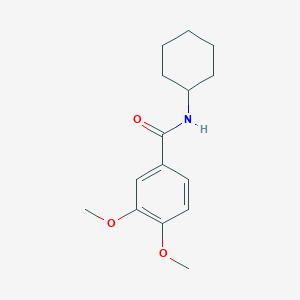
N-cyclohexyl-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3,4-dimethoxybenzamide (CBDM) is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family of compounds and is known for its potential therapeutic properties. CBDM has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential use in a variety of research applications.
Mécanisme D'action
N-cyclohexyl-3,4-dimethoxybenzamide is believed to act on the endocannabinoid system in the body, specifically the CB1 and CB2 receptors. It is thought to modulate the activity of these receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-3,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant properties. It has also been shown to have a neuroprotective effect, potentially making it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also has a well-understood mechanism of action, making it easier to study. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its effects.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-3,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
N-cyclohexyl-3,4-dimethoxybenzamide can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction. This involves the reaction of cyclohexyl chloride with 3,4-dimethoxybenzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then purified using column chromatography to obtain pure N-cyclohexyl-3,4-dimethoxybenzamide.
Applications De Recherche Scientifique
N-cyclohexyl-3,4-dimethoxybenzamide has been studied extensively for its potential therapeutic properties, including its ability to act as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and Parkinson's disease.
Propriétés
Numéro CAS |
86425-50-5 |
|---|---|
Nom du produit |
N-cyclohexyl-3,4-dimethoxybenzamide |
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
N-cyclohexyl-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H21NO3/c1-18-13-9-8-11(10-14(13)19-2)15(17)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,17) |
Clé InChI |
QPJQDANJFGRQFO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




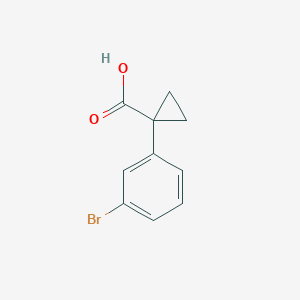
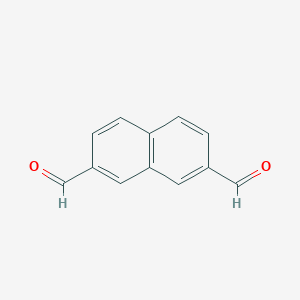
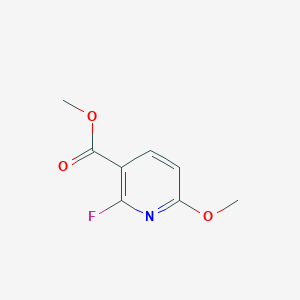
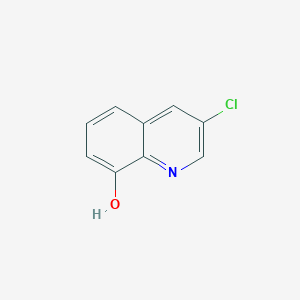
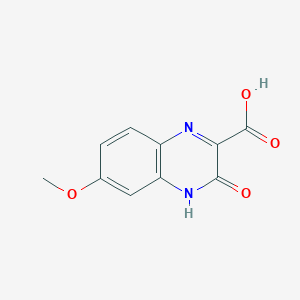
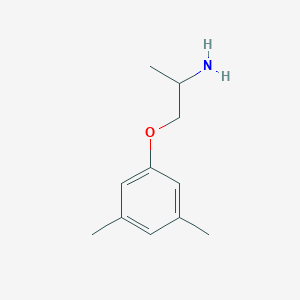
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)
![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)
